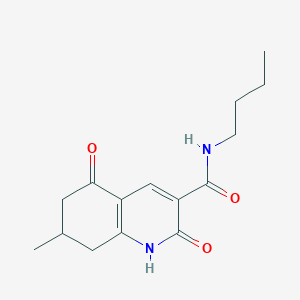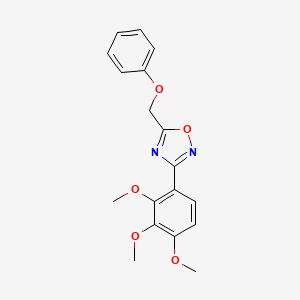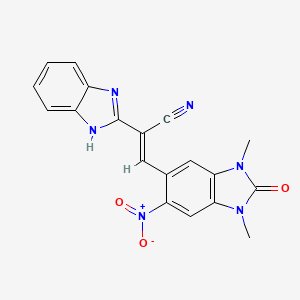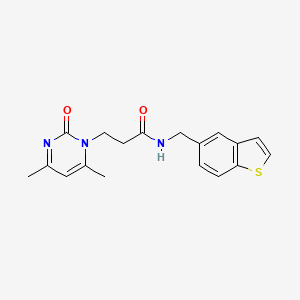
N-butyl-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as BMQ, is a synthetic compound that belongs to the class of quinolone derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of pharmacology.
Wirkmechanismus
The mechanism of action of N-butyl-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways, including the NF-κB signaling pathway. This pathway plays a crucial role in the regulation of inflammation and immune responses, and its inhibition has been shown to have therapeutic potential for a variety of diseases.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects, including the inhibition of inflammatory cytokines, such as TNF-α and IL-6, and the suppression of oxidative stress. It has also been shown to exhibit anticancer properties, through the induction of apoptosis and the inhibition of cell proliferation. This compound has been investigated for its potential use in the treatment of a variety of diseases, including cancer, arthritis, and neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-butyl-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to penetrate cell membranes and target specific cellular pathways. However, its use is limited by its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Zukünftige Richtungen
There are several future directions for the study of N-butyl-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide, including its further investigation as a drug delivery system, its potential use in combination therapy with other drugs, and its exploration as a potential therapeutic agent for a variety of diseases. Additionally, further research is needed to fully elucidate its mechanism of action and to optimize its synthesis and handling for use in lab experiments.
Synthesemethoden
N-butyl-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide can be synthesized through a multi-step process that involves the reaction of 7-methyl-1,2,5,6,7,8-hexahydroquinoline-2,5-dione with butyl isocyanate. The resulting product is then subjected to a series of purification steps to obtain pure this compound. The synthesis method has been extensively optimized to achieve high yields and purity of this compound.
Wissenschaftliche Forschungsanwendungen
N-butyl-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied for its potential applications in scientific research, particularly in the field of pharmacology. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has also been investigated for its potential use as a drug delivery system, due to its ability to penetrate cell membranes and target specific cellular pathways.
Eigenschaften
IUPAC Name |
N-butyl-7-methyl-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-3-4-5-16-14(19)11-8-10-12(17-15(11)20)6-9(2)7-13(10)18/h8-9H,3-7H2,1-2H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DONJVIOSJMZCJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC2=C(CC(CC2=O)C)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine hydrochloride](/img/structure/B5320481.png)
![2-{[5-(5-methyl-3-thienyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5320491.png)
![N-(3-chlorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5320492.png)
![N-[3-({[(3-fluorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5320500.png)

![2-[2-(2,4-dichlorophenoxy)ethylidene]-1-[(4-methylphenyl)sulfonyl]-3-(4-morpholinyl)indoline](/img/structure/B5320519.png)
![1-ethyl-2-{[(6-methyl-1H-benzimidazol-2-yl)thio]methyl}-1H-benzimidazole](/img/structure/B5320523.png)
![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5320524.png)
![7-[(3,5-difluoropyridin-2-yl)carbonyl]-N-isopropyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5320533.png)
![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)butanamide](/img/structure/B5320536.png)
![4-bromo-N-[1-(tetrahydro-2-furanyl)ethyl]benzenesulfonamide](/img/structure/B5320539.png)
![N-[4-(4-methyl-1-piperazinyl)benzyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B5320541.png)

